![molecular formula C22H32ClN3O6S B12374912 (2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(2-chloroacétyl)-1-(4-méthoxycyclohexyl)sulfonyl-N-[(4-méthoxyphényl)méthyl]pipérazine-2-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines, y compris la chimie médicinale et la science des matériaux. Ce composé présente un cycle pipérazine, un groupe sulfonyle et plusieurs groupes fonctionnels qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2R)-4-(2-chloroacétyl)-1-(4-méthoxycyclohexyl)sulfonyl-N-[(4-méthoxyphényl)méthyl]pipérazine-2-carboxamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :
Formation du cycle pipérazine : Le cycle pipérazine peut être synthétisé par une réaction de cyclisation impliquant des diamines et des dihalogénures appropriés.
Introduction du groupe sulfonyle : Le groupe sulfonyle est introduit par des réactions de sulfonylation utilisant des chlorures de sulfonyle et des bases appropriées.
Modifications des groupes fonctionnels :
Couplage final : L’étape de couplage finale implique la réaction de l’intermédiaire avec la 4-méthoxybenzylamine pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend :
Optimisation des conditions de réaction : La température, le solvant et le choix du catalyseur sont cruciaux pour maximiser le rendement.
Techniques de purification : Des techniques telles que la recristallisation, la chromatographie et la distillation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-4-(2-chloroacétyl)-1-(4-méthoxycyclohexyl)sulfonyl-N-[(4-méthoxyphényl)méthyl]pipérazine-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier aux groupes chloroacétyle et sulfonyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés de pipérazine substitués.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques.
Science des matériaux :
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur enzymatique dans des études biochimiques.
Développement de médicaments : Exploration en tant que composé précurseur pour le développement de nouveaux médicaments.
Médecine
Agents thérapeutiques : Étude de son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Outils de diagnostic : Utilisation dans le développement de tests de diagnostic.
Industrie
Synthèse chimique : Utilisé comme intermédiaire dans la synthèse d’autres molécules complexes.
Science des polymères :
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mécanisme D'action
Le mécanisme d’action du (2R)-4-(2-chloroacétyl)-1-(4-méthoxycyclohexyl)sulfonyl-N-[(4-méthoxyphényl)méthyl]pipérazine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier aux sites actifs, inhibant ou modulant l’activité de la protéine cible. Cette interaction peut entraîner des effets en aval sur les voies cellulaires, ce qui entraîne finalement le résultat thérapeutique ou biochimique souhaité.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2R)-4-(2-chloroacétyl)-1-(4-méthoxyphényl)sulfonyl-N-[(4-méthoxyphényl)méthyl]pipérazine-2-carboxamide
- (2R)-4-(2-chloroacétyl)-1-(4-méthoxycyclohexyl)sulfonyl-N-[(4-hydroxyphényl)méthyl]pipérazine-2-carboxamide
Unicité
- Diversité des groupes fonctionnels : La présence de plusieurs groupes fonctionnels, tels que les groupes sulfonyle et chloroacétyle, offre une réactivité unique et un potentiel d’applications diverses.
- Complexité structurelle : La structure complexe du composé permet des interactions spécifiques avec les cibles moléculaires, ce qui améliore son potentiel en tant qu’agent thérapeutique.
Propriétés
Formule moléculaire |
C22H32ClN3O6S |
|---|---|
Poids moléculaire |
502.0 g/mol |
Nom IUPAC |
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C22H32ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-6,18-20H,7-15H2,1-2H3,(H,24,28)/t18?,19?,20-/m1/s1 |
Clé InChI |
KLALEZFICKPDTJ-SOAGJPPSSA-N |
SMILES isomérique |
COC1CCC(CC1)S(=O)(=O)N2CCN(C[C@@H]2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
SMILES canonique |
COC1CCC(CC1)S(=O)(=O)N2CCN(CC2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


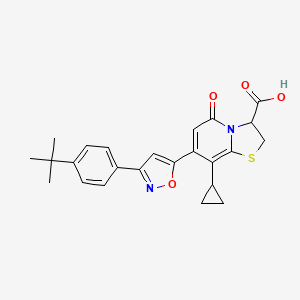

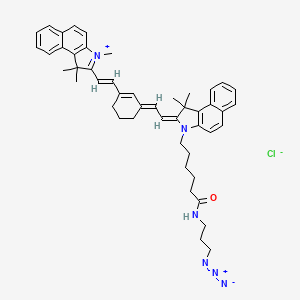
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
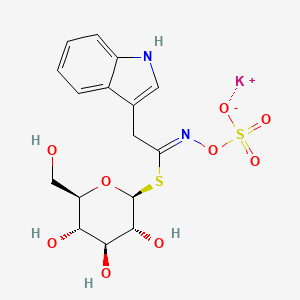
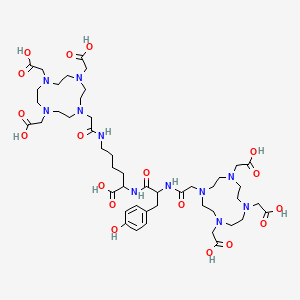

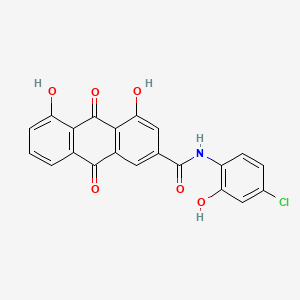
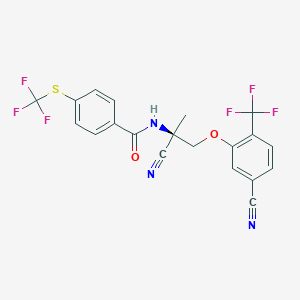
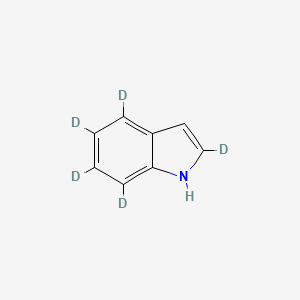
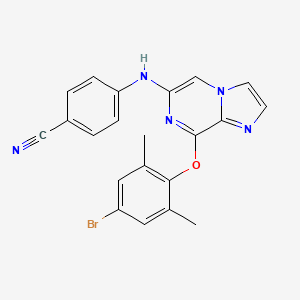
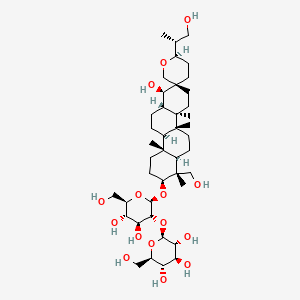
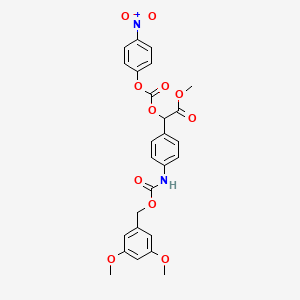
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
